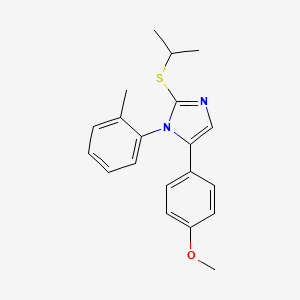

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is an organic compound that falls under the category of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors in the presence of suitable catalysts. One common method includes the reaction between o-toluidine, isopropylthiol, and 4-methoxybenzaldehyde under acidic or basic conditions to form the desired imidazole ring. Reaction conditions such as temperature, solvent, and reaction time can greatly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to maximize efficiency and yield. Automated processes and continuous flow techniques can be employed to scale up the production, ensuring consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the imidazole ring can be achieved using reagents like lithium aluminum hydride, leading to the formation of saturated imidazole derivatives.

Common Reagents and Conditions

Common reagents include:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

Major products depend on the specific reactions but may include sulfoxides, sulfones, halogenated derivatives, and alkylated imidazoles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: It has potential as a therapeutic agent due to its bioactivity.

Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole exerts its effects varies based on its application:

Molecular Targets: It can interact with enzymes, proteins, and DNA, inhibiting or modifying their function.

Pathways Involved: In cancer cells, it may induce apoptosis through pathways involving caspases. In microbes, it may disrupt cell wall synthesis or function.

Comparison with Similar Compounds

2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is unique in its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other imidazole derivatives, such as:

Clotrimazole: An antifungal agent.

Metronidazole: An antibiotic and antiprotozoal medication.

Ketoconazole: Another antifungal compound.

Each of these compounds shares the imidazole core structure but differs in the substituents attached, leading to variations in their activity and applications.

Biological Activity

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole, with the CAS number 1207010-20-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2OS with a molecular weight of 338.5 g/mol. Its structure includes an imidazole ring substituted with isopropylthio, methoxyphenyl, and o-tolyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2OS |

| Molecular Weight | 338.5 g/mol |

| CAS Number | 1207010-20-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the isopropylthio and aromatic substituents under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related imidazole derivatives have shown activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogens. The lead compounds from similar studies demonstrated minimum inhibitory concentrations (MIC) as low as 3.8 µM against resistant strains .

Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of various enzymes. For example, it has been investigated for its ability to inhibit ALOX15, an enzyme involved in inflammatory processes. The inhibition mechanism involves binding to the active site of the enzyme, altering substrate alignment and catalytic efficiency .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its efficacy may stem from its ability to interact with specific molecular targets within bacterial cells or inflammatory pathways. This interaction can disrupt normal cellular functions, leading to antimicrobial or anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the imidazole ring can significantly affect biological activity. For instance:

- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring enhances solubility and biological activity.

- Isopropylthio Group : This group appears crucial for maintaining activity against specific bacterial strains due to its electron-donating properties.

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimycobacterial Screening : In a study evaluating various imidazole derivatives, this compound was noted for its promising activity against M. tuberculosis, suggesting potential for further development as an antitubercular agent .

- Inflammatory Response Modulation : Another study explored its role in modulating inflammatory responses through ALOX15 inhibition, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-(2-methylphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-14(2)24-20-21-13-19(16-9-11-17(23-4)12-10-16)22(20)18-8-6-5-7-15(18)3/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZIDSBGDPCZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.